4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(thiazol-2-yl)butanamide
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Overview
Description
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(thiazol-2-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, an amino group at position 2, and a thiazole ring attached to a butanamide chain. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution with Dimethyl Groups: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Amination: The amino group is introduced at position 2 of the pyrimidine ring through nucleophilic substitution using ammonia or an amine.
Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Coupling Reaction: Finally, the thiazole ring is coupled with the pyrimidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the butanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group of the butanamide chain using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced butanamide derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it valuable for various applications.
Mechanism of Action
The mechanism of action of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(thiazol-2-yl)butanamide: Unique due to its specific substitution pattern and combination of functional groups.
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(thiazol-2-yl)pentanamide: Similar structure but with a pentanamide chain instead of butanamide.
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(thiazol-2-yl)propanamide: Similar structure but with a propanamide chain instead of butanamide.
Uniqueness
The uniqueness of This compound lies in its specific combination of a dimethylpyrimidine ring, a thiazole ring, and a butanamide chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17N5OS |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H17N5OS/c1-9-8-10(2)17-12(16-9)14-5-3-4-11(19)18-13-15-6-7-20-13/h6-8H,3-5H2,1-2H3,(H,14,16,17)(H,15,18,19) |
InChI Key |
FKLFKIQFTFUOON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)NC2=NC=CS2)C |
Origin of Product |
United States |
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